molecular formula C12H22N4O2S B11779409 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11779409
M. Wt: 286.40 g/mol
InChI Key: LSMIYMINFOXZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound with the molecular formula C12H22N4O2S . This compound features a piperazine ring substituted with a sulfonyl group linked to a 1,3,5-trimethyl-1H-pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine include:

The uniqueness of this compound lies in its combined sulfonyl and piperazine functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N4O2S

Molecular Weight

286.40 g/mol

IUPAC Name

1-[2-(1,3,5-trimethylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C12H22N4O2S/c1-10-12(11(2)15(3)14-10)19(17,18)9-8-16-6-4-13-5-7-16/h13H,4-9H2,1-3H3

InChI Key

LSMIYMINFOXZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)CCN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.